molecular formula C21H17NO3 B290805 4-(Benzoylamino)-3-methylphenyl benzoate

4-(Benzoylamino)-3-methylphenyl benzoate

Cat. No. B290805
M. Wt: 331.4 g/mol
InChI Key: BOSWYCKBSHWGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzoylamino)-3-methylphenyl benzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and has a melting point of 88-90°C. Benzocaine is a derivative of para-aminobenzoic acid (PABA) and is widely used due to its quick onset and low toxicity.

Mechanism of Action

4-(Benzoylamino)-3-methylphenyl benzoate works by blocking the transmission of nerve impulses, thereby numbing the area where it is applied. It does so by inhibiting the function of voltage-gated sodium channels in the nerve cell membrane. This prevents the influx of sodium ions, which are necessary for the generation and propagation of nerve impulses.
Biochemical and Physiological Effects:
4-(Benzoylamino)-3-methylphenyl benzoate is rapidly absorbed through the skin and mucous membranes and is metabolized in the liver. It has a short half-life of about 1-2 hours and is excreted primarily through the kidneys. 4-(Benzoylamino)-3-methylphenyl benzoate is generally well-tolerated, but in rare cases, it can cause allergic reactions, methemoglobinemia (a condition where the blood is unable to carry oxygen), and other adverse effects.

Advantages and Limitations for Lab Experiments

4-(Benzoylamino)-3-methylphenyl benzoate is widely used in laboratory experiments as a local anesthetic for animals and humans. It is preferred over other local anesthetics due to its low toxicity and rapid onset of action. However, it has some limitations, such as the risk of allergic reactions and the possibility of inhibiting certain enzymatic reactions.

Future Directions

1. Development of novel benzocaine derivatives with improved pharmacological properties.
2. Investigation of the antimicrobial activity of benzocaine against emerging pathogens.
3. Study of the mechanism of action of benzocaine on voltage-gated sodium channels.
4. Evaluation of the safety and efficacy of benzocaine in different medical procedures.
5. Use of benzocaine as a tool to study pain perception and nociception in animals and humans.
In conclusion, benzocaine is a widely used local anesthetic with various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an important tool in laboratory experiments and medical procedures. Further research is needed to explore its potential for developing new drugs and understanding its role in pain perception and antimicrobial activity.

Synthesis Methods

4-(Benzoylamino)-3-methylphenyl benzoate can be synthesized through the esterification of PABA with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields benzocaine and hydrochloric acid as by-products. The purity of the final product can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

4-(Benzoylamino)-3-methylphenyl benzoate has been extensively studied for its use as a local anesthetic in various medical procedures such as dental work, surgeries, and diagnostic tests. It is also used in topical creams and ointments for pain relief. Apart from its anesthetic properties, benzocaine has been found to exhibit antimicrobial activity against certain bacteria and fungi.

properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(4-benzamido-3-methylphenyl) benzoate

InChI

InChI=1S/C21H17NO3/c1-15-14-18(25-21(24)17-10-6-3-7-11-17)12-13-19(15)22-20(23)16-8-4-2-5-9-16/h2-14H,1H3,(H,22,23)

InChI Key

BOSWYCKBSHWGSQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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